molecular formula C15H8O5 B610932 sparstolonin B

sparstolonin B

Cat. No.: B610932
M. Wt: 268.22 g/mol
InChI Key: KUPDHLFGNQEASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sparstolonin B is a naturally occurring isocoumarin compound isolated from the tubers of the aquatic herb Sparganium stoloniferum and Scirpus yagara. It has garnered significant attention due to its potent anti-inflammatory, anti-angiogenic, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sparstolonin B can be synthesized through a series of chemical reactions starting from commercially available compounds. The synthetic route typically involves the formation of the isocoumarin core structure through cyclization reactions, followed by specific functional group modifications to achieve the final product .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, primarily Sparganium stoloniferum. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sparstolonin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further studied for their enhanced or altered biological activities .

Scientific Research Applications

Sparstolonin B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Sparstolonin B: this compound is unique due to its specific antagonistic action on TLR2 and TLR4, which sets it apart from other compounds that may have broader or different mechanisms of action. Its ability to selectively inhibit these receptors makes it a valuable tool in studying inflammatory pathways and developing targeted therapies .

Biological Activity

Sparstolonin B (SsnB) is a compound derived from the Chinese herb Sparganium stoloniferum, known for its significant anti-inflammatory, anti-proliferative, and anti-angiogenic properties. This article synthesizes research findings on the biological activities of SsnB, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.

This compound primarily functions as a selective antagonist of Toll-like receptors (TLR) 2 and 4, which play crucial roles in mediating inflammatory responses. By inhibiting TLR signaling pathways, SsnB reduces the expression of pro-inflammatory cytokines and mitigates oxidative stress.

Key Mechanisms:

  • Inhibition of NLRP3 Inflammasome : SsnB has been shown to reduce the activation of the NLRP3 inflammasome, leading to decreased secretion of IL-1β and IL-18, which are pivotal in inflammatory processes associated with rheumatoid arthritis (RA) .
  • Reduction of Oxidative Stress : In models of spinal cord injury (SCI), SsnB decreased reactive oxygen species (ROS) levels and improved functional recovery as indicated by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale .
  • Modulation of Cytokine Profiles : In RA models, SsnB treatment led to reduced levels of IL-17 and increased secretion of TGF-β from Treg cells, suggesting a shift towards an anti-inflammatory response .

1. Rheumatoid Arthritis

A study demonstrated that SsnB alleviated joint swelling in RA rats by inhibiting inflammatory cell infiltration and ROS release. The compound also suppressed apoptosis in synovial cells and downregulated key inflammatory mediators such as TNF-α and NF-κB .

2. Spinal Cord Injury

In SCI models, SsnB treatment improved locomotor function and reduced inflammation. The compound significantly decreased Bax protein levels associated with apoptosis, indicating its potential neuroprotective effects .

3. Cancer

Research indicates that SsnB exhibits anti-cancer properties by decreasing cell viability in breast cancer (MCF-7) and ovarian cancer (OVCAR-3) cell lines while promoting ceramide accumulation, which is linked to apoptosis . It also inhibited the PI3K/AKT/mTOR signaling pathway critical for cancer cell survival and proliferation.

Case Studies

Study Model Findings
Sun et al. (2021)Collagen-Induced ArthritisAlleviated joint swelling; inhibited NLRP3 inflammasome activation; reduced TNF-α secretion .
Zhang et al. (2018)Spinal Cord InjuryImproved BBB scores; reduced Bax expression; enhanced functional recovery .
MDPI Study (2022)Cancer Cell LinesDecreased viability in MCF-7 and OVCAR-3 cells; increased ceramide levels; inhibited PI3K/AKT/mTOR pathway .

Properties

IUPAC Name

4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPDHLFGNQEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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